molecular formula C13H8ClFO3 B6403979 3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid CAS No. 1261946-36-4

3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid

Cat. No.: B6403979
CAS No.: 1261946-36-4
M. Wt: 266.65 g/mol
InChI Key: VNPMTYNOISQAJW-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid is an organic compound that features both chlorine and fluorine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of a hydroxybenzoic acid derivative, followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group of the benzoic acid, converting it to an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This mechanism is of particular interest in the development of new therapeutic agents .

Comparison with Similar Compounds

  • 2-Chloro-5-fluorobenzoic acid
  • 3-Chloro-4-hydroxybenzoic acid
  • 2-Fluoro-5-hydroxybenzoic acid

Comparison: 3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and selectivity in various applications .

Properties

IUPAC Name

3-(2-chloro-5-hydroxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-12-2-1-10(16)6-11(12)7-3-8(13(17)18)5-9(15)4-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPMTYNOISQAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CC(=CC(=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690480
Record name 2'-Chloro-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-36-4
Record name 2'-Chloro-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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